molecular formula C16H13BrN2O2S B2462256 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 321555-70-8

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2462256
CAS No.: 321555-70-8
M. Wt: 377.26
InChI Key: DQIZATYPACYSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions.

    Amidation: The final step involves the reaction of the brominated benzothiazole with 3-aminobenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases.

Major Products

The major products formed from these reactions include substituted benzothiazoles, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to the benzothiazole core’s known biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The benzothiazole core can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
  • 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
  • 3-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIZATYPACYSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.